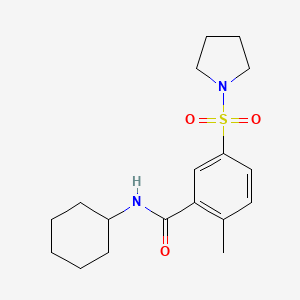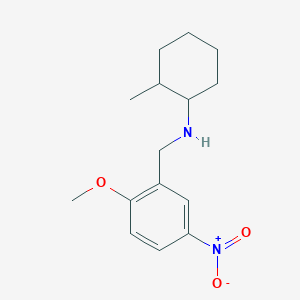![molecular formula C13H19ClINO2 B4385831 N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride](/img/structure/B4385831.png)
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride
Vue d'ensemble
Description
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride, also known as A-893, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-893 is a selective dopamine D3 receptor agonist that has been found to have a high affinity and selectivity for this receptor subtype.
Mécanisme D'action
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride acts as a selective dopamine D3 receptor agonist, which means it binds to and activates this receptor subtype. The dopamine D3 receptor is involved in reward-related behaviors, and its activation has been implicated in drug addiction. N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has been found to reduce drug-seeking behavior and cocaine self-administration in animal models, suggesting that its mechanism of action involves modulating the reward pathway.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has been shown to have several biochemical and physiological effects, including its ability to selectively activate the dopamine D3 receptor. N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has also been found to protect dopaminergic neurons from oxidative stress and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor. However, N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has limitations as well, including its potential toxicity and the need for further research to determine its safety and efficacy in human clinical trials.
Orientations Futures
There are several future directions for research on N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride, including its potential as a treatment for drug addiction and Parkinson's disease. Further studies are needed to determine the safety and efficacy of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride in human clinical trials, as well as its potential for other therapeutic applications. Additionally, research is needed to better understand the mechanism of action of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride and its effects on other neurotransmitter systems.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and Parkinson's disease. Studies have shown that N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has a high affinity and selectivity for the dopamine D3 receptor, which is involved in reward-related behaviors and drug addiction. N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has been found to reduce cocaine self-administration in rats and monkeys, suggesting its potential as a treatment for cocaine addiction.
In addition, N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride has been investigated for its potential neuroprotective effects in Parkinson's disease. Studies have shown that N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride can protect dopaminergic neurons from oxidative stress and improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2.ClH/c1-4-6-17-13-11(14)7-10(9-15-5-2)8-12(13)16-3;/h4,7-8,15H,1,5-6,9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJTHVIDBQNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)I)OCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-fluorophenyl)(methylsulfonyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4385761.png)
![3-(3-hydroxypropyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4385763.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)

![N-ethyl-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385797.png)
![N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4385808.png)

![N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B4385818.png)

![ethyl 1-{[(3,5-difluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4385826.png)